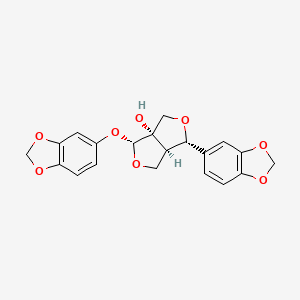
Phrymarolin V
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phrymarolin V is a lignan compound isolated from the plant Phryma leptostachya. This plant is traditionally used in East Asia as a natural insecticide and in traditional Chinese medicine to treat various inflammatory diseases. This compound, along with other lignans from this plant, has shown significant biological activities, including insecticidal, antifungal, antibacterial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phrymarolin V involves several steps, starting from commercially available precursors. The key steps include the formation of the furofuran lignan skeleton, which is a characteristic feature of Phrymarolin compounds. The synthetic route typically involves:
Formation of the furofuran core: This is achieved through a series of reactions including allylation and cyclization.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired structure of this compound.
Industrial Production Methods
The synthetic route described above can also be adapted for industrial-scale production, with optimizations for yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Phrymarolin V undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the lignan skeleton.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Various substituents can be introduced to the lignan core, modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Various halides or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Phrymarolin V has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying lignan synthesis and reactivity.
Biology: Investigated for its insecticidal properties and potential as a natural pesticide.
Medicine: Studied for its antifungal, antibacterial, and anticancer activities. It has shown promise in inhibiting the growth of various pathogens and cancer cells.
Mechanism of Action
The mechanism of action of Phrymarolin V involves its interaction with various molecular targets and pathways:
Insecticidal activity: It disrupts the nervous system of insects, leading to paralysis and death.
Antifungal and antibacterial activity: It inhibits the growth of fungi and bacteria by interfering with their cell wall synthesis and metabolic pathways.
Anticancer activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation
Comparison with Similar Compounds
Phrymarolin V is part of a family of lignans isolated from Phryma leptostachya, including Phrymarolin I, Phrymarolin II, and Haedoxan A. These compounds share a similar furofuran lignan skeleton but differ in their functional groups and biological activities. For example:
Phrymarolin I and II: These compounds have similar insecticidal and antifungal activities but differ in their specific functional groups and reactivity.
Haedoxan A: This compound has a different set of biological activities, including higher insecticidal activity compared to this compound
Properties
Molecular Formula |
C20H18O8 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(3R,3aS,6S,6aR)-6-(1,3-benzodioxol-5-yl)-3-(1,3-benzodioxol-5-yloxy)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol |
InChI |
InChI=1S/C20H18O8/c21-20-8-23-18(11-1-3-14-16(5-11)26-9-24-14)13(20)7-22-19(20)28-12-2-4-15-17(6-12)27-10-25-15/h1-6,13,18-19,21H,7-10H2/t13-,18-,19-,20-/m1/s1 |
InChI Key |
RXQJOTWPTKUQPD-WNISUXOKSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H](OC[C@@]2([C@H](O1)OC3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6 |
Canonical SMILES |
C1C2C(OCC2(C(O1)OC3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




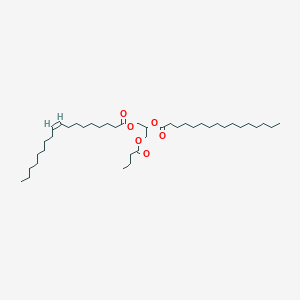


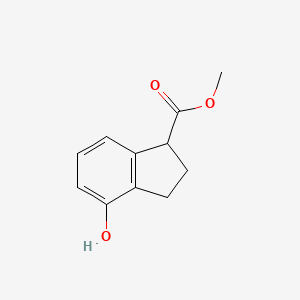
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(6-morpholin-4-ylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13435740.png)
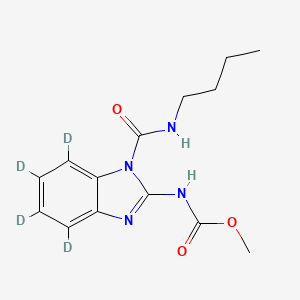

![[9(2R,5S,6R)]-9-O-[5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-O-methyl-17-methylene-leucomycin V](/img/structure/B13435747.png)
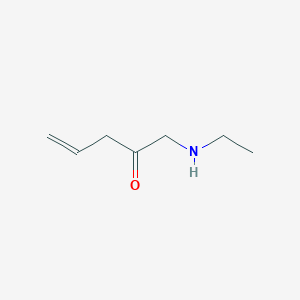
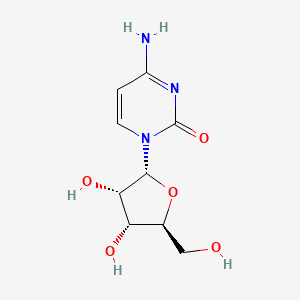
![1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene](/img/structure/B13435770.png)
![(5Z)-2-[(Z)-phenyl-[(5Z)-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrol-2-ylidene]methyl]-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrole](/img/structure/B13435771.png)
